![molecular formula C12H12ClN3 B1484099 6-[2-(4-Chlorphenyl)ethyl]pyrimidin-4-amin CAS No. 2092663-38-0](/img/structure/B1484099.png)

6-[2-(4-Chlorphenyl)ethyl]pyrimidin-4-amin

Übersicht

Beschreibung

“6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have been associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a series of 2-aminopyrimidine derivatives were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively. For example, 2-chloro-4,6-dimethylpyrimidine has been reported to undergo aromatic nucleophilic substitution with aniline derivatives under microwave conditions . Additionally, pyrimidine derivatives have been synthesized via acid-catalyzed chemo-selective C-4 substitution of the pyrimidine ring with various amines .Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykotische Anwendungen

Diese Verbindung weist signifikante antibakterielle und antimykotische Aktivitäten auf, was sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht. Das Vorhandensein des Pyrimidinrings trägt zu seiner Fähigkeit bei, die Synthese von Nukleinsäuren in Bakterien und Pilzen zu stören, wodurch deren Wachstum gehemmt wird .

Antitumoraktivität

Das Antitumorpotenzial von Derivaten dieser Verbindung ist bemerkenswert. Sie können so konzipiert werden, dass sie bestimmte Pfade angreifen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind. Die Forschung zeigt, dass solche Verbindungen Apoptose in Krebszellen induzieren können, was einen Weg für die Entwicklung neuartiger Krebsmedikamente eröffnet .

Insektizide Eigenschaften

Die strukturellen Analoga von 6-[2-(4-Chlorphenyl)ethyl]pyrimidin-4-amin wurden als insektizid wirksam befunden. Dies ist besonders nützlich in der Landwirtschaft, wo diese Verbindungen verwendet werden können, um Feldfrüchte vor Schädlingsbefall zu schützen, ohne die Pflanzen zu schädigen .

Herbizide und Larvizide Wirkungen

In ähnlicher Weise machen die herbiziden und larviziden Wirkungen der Derivate dieser Verbindung sie geeignet für den Einsatz zur Bekämpfung von unerwünschtem Pflanzenwuchs bzw. von Mückenpopulationen. Dies hat direkte Auswirkungen auf die landwirtschaftliche Produktivität und die öffentlichen Gesundheitsinitiativen gegen vektorübertragene Krankheiten .

Supramolekulare Chemie

In der supramolekularen Chemie kann diese Verbindung zur Synthese von molekularen Klammern und anderen komplexen Strukturen verwendet werden. Diese Strukturen finden Anwendung bei der Herstellung neuer Materialien mit spezifischen Eigenschaften, wie z. B. selektiven Ionentransportern oder Katalysatoren .

Synthese von ionischen Flüssigkeiten und Polymeren

Die Verbindung wird auch bei der Synthese von ionischen Flüssigkeiten und Polymeren verwendet. Ionische Flüssigkeiten haben aufgrund ihrer geringen Flüchtigkeit und hohen thermischen Stabilität vielfältige industrielle Anwendungen, während Polymere, die aus dieser Verbindung synthetisiert werden, einzigartige mechanische und chemische Eigenschaften aufweisen können .

Entwicklung von Sprengstoffen

Derivate von This compound können so konstruiert werden, dass sie Verbindungen mit explosiven Eigenschaften bilden. Diese Anwendung ist für die Entwicklung sichererer und stabilerer Sprengstoffe für industrielle und militärische Zwecke von Bedeutung .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient diese Verbindung als Gerüst für die Entwicklung von Medikamenten mit unterschiedlichen biologischen Aktivitäten. Ihre Derivate wurden auf ihr Potenzial zur Behandlung einer Vielzahl von Krankheiten, einschließlich Virusinfektionen, Entzündungen und neurologischen Störungen, untersucht .

Zukünftige Richtungen

The future research directions for “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is interest in synthesizing various scaffolds of pyrimidine derivatives for screening different pharmacological activities . Additionally, the development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .

Wirkmechanismus

Target of Action

Pyrimidine derivatives, which “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is part of, have been found to exhibit a wide range of biological activities. They are known to interact with multiple targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and target. For example, some pyrimidine derivatives inhibit enzymes involved in nucleic acid synthesis, thereby preventing cell replication .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Lipophilicity, for example, can influence a drug’s ability to cross cell membranes and therefore its bioavailability .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme required for cell replication, the result could be cell death or reduced cell proliferation .

Biochemische Analyse

Biochemical Properties

6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora kinase A (AURKA), which is crucial for cell cycle regulation and mitosis . The interaction between 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine and AURKA involves the inhibition of the kinase activity, leading to reduced phosphorylation of AURKA at Thr283. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .

Cellular Effects

The effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by inhibiting AURKA, which is involved in the regulation of the cell cycle and mitosis . Additionally, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine affects gene expression by reducing the phosphorylation of key proteins involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine exerts its effects through the inhibition of AURKA. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding interactions of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine with AURKA have been elucidated through in silico docking experiments, which demonstrate a strong affinity between the compound and the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine have been observed to change over time. In vitro studies have shown that prolonged exposure to 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can lead to sustained inhibition of AURKA and continuous cell cycle arrest .

Dosage Effects in Animal Models

The effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits AURKA activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell . The interaction of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in certain tissues . The localization and accumulation of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AURKA and other target proteins . Post-translational modifications and targeting signals may direct 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine to specific cellular compartments, enhancing its inhibitory effects on AURKA .

Eigenschaften

IUPAC Name |

6-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJXUBHEDMCEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=NC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

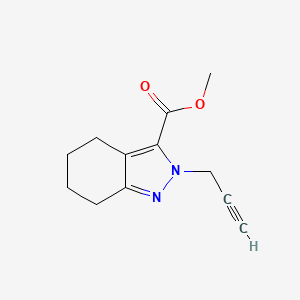

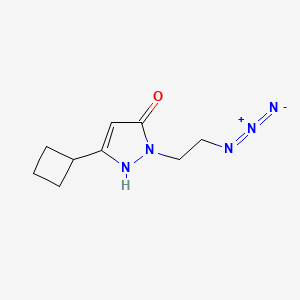

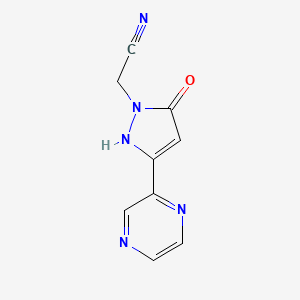

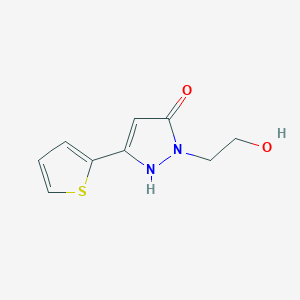

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)

![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)

![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)

![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)